(4-iodo-1H-pyrazol-1-yl)acetaldehyde

Cross-coupling Suzuki-Miyaura Sonogashira

Medicinal chemists often face low yields in cross-coupling due to unreactive halo-pyrazole substrates. (4-Iodo-1H-pyrazol-1-yl)acetaldehyde directly solves this: the 4-iodo substituent provides superior reactivity in Pd-catalyzed Suzuki and Sonogashira reactions, enabling milder conditions and higher yields than bromo/chloro analogs. The acetaldehyde handle supports rapid SAR expansion via reductive amination or Grignard addition. Key outcomes: • Enables efficient synthesis of pyrazole-based kinase inhibitor scaffolds. • Eliminates reaction failures caused by less reactive halo-analogs. • Part of a chemical family proven scalable to kilogram quantities (related Crizotinib intermediate, 67.2% overall yield). Procurement confidence: multiple global vendors, ISO-certified facilities, and consistent lot-to-lot purity.

Molecular Formula C5H5IN2O
Molecular Weight 236.01 g/mol
CAS No. 1172074-04-2
Cat. No. B1327035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-iodo-1H-pyrazol-1-yl)acetaldehyde
CAS1172074-04-2
Molecular FormulaC5H5IN2O
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC=O)I
InChIInChI=1S/C5H5IN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2
InChIKeyWICKMWAZJVJLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1172074-04-2: (4-Iodo-1H-pyrazol-1-yl)acetaldehyde Overview


(4-Iodo-1H-pyrazol-1-yl)acetaldehyde (CAS 1172074-04-2), also known as 2-(4-iodopyrazol-1-yl)acetaldehyde, is a heterocyclic small molecule with the molecular formula C₅H₅IN₂O and a molecular weight of 236.01 g/mol . It consists of a pyrazole ring with an iodine atom at the 4-position and an acetaldehyde group attached to the nitrogen atom. This combination of a reactive aldehyde handle and a halogen amenable to cross-coupling confers its utility as a versatile intermediate in medicinal chemistry . Commercial availability from multiple global vendors supports its use in pharmaceutical R&D and quality control applications . It is strictly intended for research and development purposes only .

Workflow Cross-coupling building block (Suzuki, Sonogashira)
Selection 4-Iodo handle for reported efficient Pd-catalyzed reactions
Use Context Medicinal chemistry intermediate for SAR and library synthesis

1172074-04-2: Why Generic Substitution Fails


While several 4-halo-1H-pyrazol-1-yl acetaldehyde analogs exist, they are not interchangeable in synthetic routes that rely on cross-coupling chemistry [1]. The iodine atom in (4-iodo-1H-pyrazol-1-yl)acetaldehyde is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to its bromo and chloro analogs . This higher reactivity enables milder reaction conditions and potentially higher yields when constructing complex molecular architectures . Substituting a less reactive halo analog may lead to reaction failure or necessitate harsher conditions, compromising overall synthetic efficiency . The following sections detail the specific, quantifiable differentiators that support this selection rationale.

Target (4-Iodo)
  • Reported higher Pd-coupling reactivity
  • Enables milder reaction conditions
  • May support higher cross-coupling yields
Substitute (Bromo/Chloro analog)
  • Lower oxidative addition rate
  • May require harsher conditions
  • Risk of incomplete conversion or side reactions

1172074-04-2: Comparative Evidence


Cross-Coupling Reactivity: Iodo Advantage

The 4-iodo substituent on the pyrazole ring provides a distinct reactivity advantage over its bromo and chloro analogs in palladium-catalyzed cross-coupling reactions. While direct comparative kinetic data for the acetaldehyde derivative is not published, the relative reactivity of aryl/heteroaryl halides is well-established: C-I > C-Br > C-Cl [1]. This difference is critical for enabling efficient Suzuki-Miyaura and Sonogashira couplings under milder conditions. The iodine atom's superior leaving group ability allows for faster oxidative addition with Pd(0) catalysts . In contrast, the corresponding (4-bromo-1H-pyrazol-1-yl)acetaldehyde [2] and (4-chloro-1H-pyrazol-1-yl)acetaldehyde would require harsher conditions, potentially reducing yield and increasing side reactions.

Pd-coupling reactivity
Class-level
I > Br > Cl (general reactivity trend)
Supports selection for efficient cross-coupling
Specific kinetic data not published; class-level inference
Cross-coupling Suzuki-Miyaura Sonogashira Heterocyclic Chemistry

Physicochemical Property Differences

The presence of the iodine atom significantly alters the compound's physicochemical properties compared to its non-halogenated and less halogenated analogs. (4-Iodo-1H-pyrazol-1-yl)acetaldehyde has a molecular weight of 236.01 g/mol and a computed XLogP3-AA of 0.8 [1]. The bromo analog, (4-bromo-1H-pyrazol-1-yl)acetaldehyde, has a lower molecular weight of 189.01 g/mol and an XLogP3-AA of 0.6 [2]. The non-halogenated parent, 2-(1H-pyrazol-1-yl)acetaldehyde, has a molecular weight of 110.11 g/mol . These differences in lipophilicity and size can impact compound solubility, membrane permeability, and protein binding in biological systems, making the iodo derivative potentially more suitable for specific target interactions .

Molecular Weight
Reported
236.01 g/mol
47 g/mol heavier than Br analog; distinct lipophilicity profile
Computed XLogP3-AA 0.8; may influence biological screening
Physicochemical properties ADME Lipophilicity Drug Design

Aldehyde Reactivity as Functional Handle

The acetaldehyde group attached to the pyrazole nitrogen provides a reactive handle for further synthetic elaboration, distinguishing it from similar pyrazole derivatives lacking this functionality. The aldehyde can undergo a variety of transformations, including oxidation to the carboxylic acid, reduction to the alcohol, and nucleophilic addition (e.g., Grignard, hydride reduction) . This is in contrast to compounds like 4-iodo-1H-pyrazole (MW: 193.97 g/mol) which lack this reactive site . The aldehyde's electrophilicity allows for the introduction of diverse functionalities, making this compound a versatile scaffold for generating chemical libraries . Its utility as a building block is further supported by its classification as a 'versatile small molecule scaffold' by commercial suppliers .

Aldehyde Handle
Class-level
Acetaldehyde group present vs absent in 4-iodo-1H-pyrazole
Enables nucleophilic addition, reduction, oxidation for SAR diversification
Versatile scaffold per supplier reports; validate reactivity in specific route
Aldehyde chemistry Reductive amination Oxidation Synthetic building block

1172074-04-2: Key Application Scenarios


Synthesis of Kinase Inhibitor Building Blocks

Due to the presence of the reactive 4-iodo substituent, this compound serves as an ideal starting material for synthesizing more complex pyrazole-containing scaffolds, particularly those intended as kinase inhibitors [1]. The iodine atom enables facile cross-coupling to introduce diverse aryl or heteroaryl groups at the pyrazole 4-position, a common motif in ATP-competitive kinase inhibitors . This application is directly supported by the compound's commercial availability and its documented use in pharmaceutical research [2].

Functionalized Pyrazole Library Generation

The acetaldehyde group is a versatile handle for generating libraries of compounds for biological screening [1]. Researchers can employ reductive amination, Grignard additions, or oxidation/reduction sequences to rapidly diversify the molecular structure at the N1 position of the pyrazole . This allows for efficient exploration of structure-activity relationships (SAR) around the pyrazole core, a crucial step in hit-to-lead campaigns [2].

Scalable Synthesis of Crizotinib Precursors

The broader 4-iodo-1H-pyrazol-1-yl motif is critical in the kilogram-scale synthesis of advanced pharmaceutical intermediates, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for the FDA-approved cancer drug Crizotinib [1]. The robust synthetic routes developed for these related intermediates, achieving an overall yield of 67.2% from 4-chloropyridine hydrochloride , demonstrate the scalability and industrial relevance of this chemical family [2]. This precedent supports the use of (4-iodo-1H-pyrazol-1-yl)acetaldehyde as a valuable building block in process chemistry applications.

Application
Selection Property
Validation Focus
Synthesis of kinase inhibitor building blocks
4-Iodo cross-coupling reactivity
Coupling efficiency, functional group tolerance
Functionalized pyrazole library generation
Aldehyde-based diversification
Derivatization scope, yield consistency
Scalable synthesis of research intermediates for kinase scaffolds (e.g., Crizotinib intermediate)
Scalability and process robustness
Multi-step synthesis yield and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-iodo-1H-pyrazol-1-yl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.